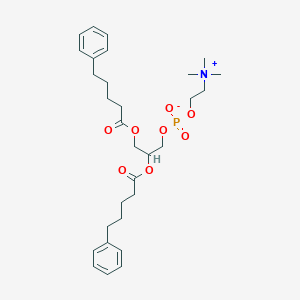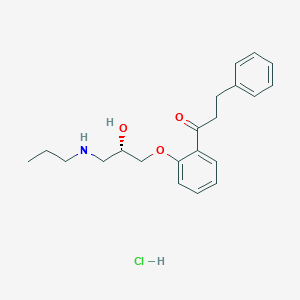
Dipvpc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipvpc is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Dipvpc involves several synthetic routes, each with specific reaction conditions. One common method includes the use of polyvinyl chloride (PVC) as a starting material. The process typically involves the incorporation of various additives such as plasticizers, stabilizers, and fillers to enhance the properties of the final product . The reaction conditions often include temperatures around 120°C with continuous stirring for about 30 minutes .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques. The process involves the use of high-strength double-layer PVDF-PVC composite membranes, which are prepared by the coating immersion phase separation method . This method enhances the mechanical properties of the composite membrane, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Dipvpc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield products with enhanced stability, while reduction reactions can produce more reactive intermediates .
科学的研究の応用
Dipvpc has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique reactivity makes it an ideal candidate for various chemical transformations.
Biology: In biological research, this compound is utilized for studying cellular processes and interactions. Its ability to interact with biological molecules makes it a useful tool for understanding complex biological systems .
Medicine: Its compatibility with biological tissues and ability to encapsulate therapeutic agents make it a promising candidate for targeted drug delivery .
Industry: Industrially, this compound is used in the production of high-strength materials and coatings. Its mechanical properties and stability make it suitable for various industrial applications .
作用機序
The mechanism of action of Dipvpc involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
類似化合物との比較
Dipvpc can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds: Some similar compounds include polyvinyl chloride (PVC), polyvinylidene fluoride (PVDF), and other polymer-based materials .
Uniqueness: What sets this compound apart from these compounds is its enhanced mechanical properties and stability. The incorporation of specific additives and the use of advanced production methods contribute to its superior performance in various applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and potential for various chemical reactions make it a valuable tool for scientific research and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and pave the way for new discoveries.
特性
CAS番号 |
100031-76-3 |
|---|---|
分子式 |
C30H44NO8P |
分子量 |
577.6 g/mol |
IUPAC名 |
2,3-bis(5-phenylpentanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H44NO8P/c1-31(2,3)22-23-37-40(34,35)38-25-28(39-30(33)21-13-11-19-27-16-8-5-9-17-27)24-36-29(32)20-12-10-18-26-14-6-4-7-15-26/h4-9,14-17,28H,10-13,18-25H2,1-3H3 |
InChIキー |
XDWHTDGBGLKLMJ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
正規SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCC1=CC=CC=C1)OC(=O)CCCCC2=CC=CC=C2 |
同義語 |
1,2-diphenylvaleroyl-3-phosphatidylcholine diPVPC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)



